Cassyfiline

Vue d'ensemble

Description

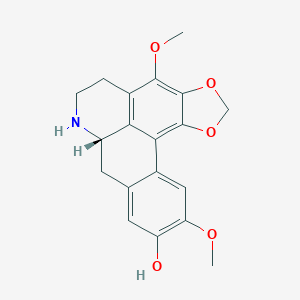

Cassyfiline is an aporphine alkaloid . It has shown high activity against Mel-5 and HL-60 .

Molecular Structure Analysis

This compound contains a total of 48 bonds, including 29 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 aromatic .Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36, a formula of C19H19NO5, and a structure classification of Alkaloids Other Alkaloids . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Applications De Recherche Scientifique

Cytotoxic Properties and Applications

A study by Stévigny et al. (2002) focused on the purification of a cytotoxic crude alkaloid extract from Cassytha filiformis, leading to the isolation of cassythine (also known as cassyfiline). This research highlighted cassythine's cytotoxic activities against various cancer and non-cancer cell lines in vitro, marking it as a potential candidate for anticancer research. Cassythine, along with other isolated alkaloids, showed significant activity against different cell lines, indicating its potential in medical research, particularly in cancer therapy (Stévigny et al., 2002).

Chemical Constituents and Bioactivity

Further research into Cassytha filiformis by Chang et al. (1998) led to the isolation of various compounds, including this compound. This study emphasized the significance of this compound as part of the chemical constituents of Cassytha filiformis, contributing to its antiplatelet aggregation activity. Such findings are crucial for understanding the therapeutic potential of this compound in various medical applications, especially in treatments related to blood clotting and cardiovascular diseases (Chang et al., 1998).

Potential in Treating Dermatological Conditions

In a study by Sung et al. (2011), Cinnamomum cassia extract, which is closely related to Cassytha filiformis, was evaluated for its antiallergic properties in atopic dermatitis. This research provides insights into the potential applications of this compound in dermatological conditions, particularly in the treatment and management of skin allergies and inflammatory responses (Sung et al., 2011).

Alkaloids and Novel Compounds Isolation

The isolation of novel alkaloids, including this compound, from Cassytha filiformis was achieved in a study by Yang-Chang et al. (1997). This research not only expanded the known chemical profile of Cassytha filiformis but also contributed to the understanding of this compound's structure and properties, paving the way for its potential applications in various fields of medicinal and pharmaceutical research (Yang-Chang et al., 1997).

Mécanisme D'action

Target of Action

Cassyfiline, also known as Cassythine, is an aporphine alkaloid . It primarily targets the vascular system, specifically the aortic preparations in rats . The compound has shown high activity against Mel-5 and HL-60 cells .

Mode of Action

This compound interacts with its targets by exerting potent vasorelaxing effects . This means it helps to dilate blood vessels, reducing vascular resistance and allowing for increased blood flow . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.09 μM .

Biochemical Pathways

Its vasorelaxing effects suggest it may influence pathways related to vascular tone and blood pressure regulation

Result of Action

The primary result of this compound’s action is the relaxation of precontracted rat aortic preparations

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cassyfiline interacts with various biomolecules in biochemical reactions. It has been found to have potent vasorelaxing effects on precontracted rat aortic preparations, indicating its interaction with vascular smooth muscle cells

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to relax vascular smooth muscle cells This suggests that this compound may influence cell function by impacting cell signaling pathways related to muscle contraction and relaxation

Molecular Mechanism

Its vasorelaxing effects suggest that it may interact with biomolecules involved in muscle contraction and relaxation

Propriétés

IUPAC Name |

(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXIOJQNDYKPCE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C[C@H]3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331765 | |

| Record name | Cassyfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4030-51-7 | |

| Record name | (7aS)-6,7,7a,8-Tetrahydro-4,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-10-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4030-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassyfiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

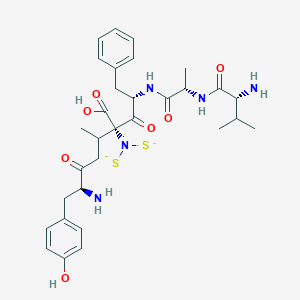

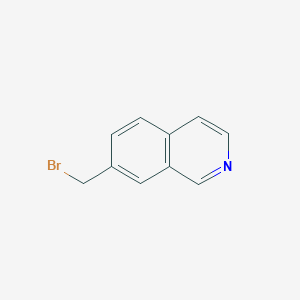

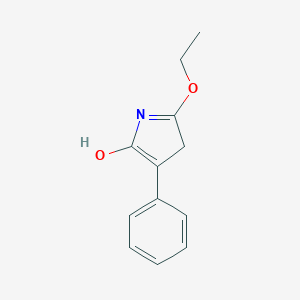

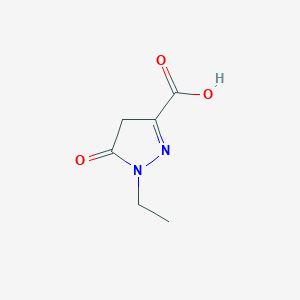

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

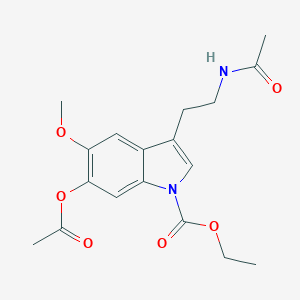

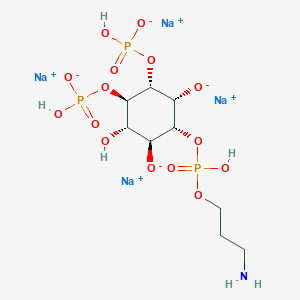

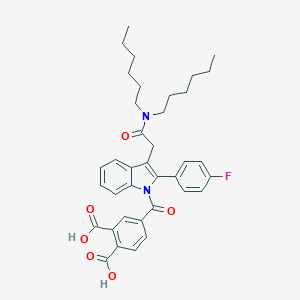

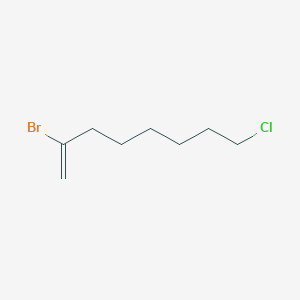

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of cassyfiline?

A2: Although the provided abstracts do not detail the specific spectroscopic data for this compound, they highlight that the study by Wu et al. (1973) focuses on elucidating its structure. [] The abstract mentions that this compound is a new aporphine-type alkaloid, indicating its core structure consists of the aporphine alkaloid scaffold. [] To obtain the detailed spectroscopic data (molecular formula, weight, NMR, IR, etc.), it would be necessary to consult the full research article.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.